Cas no 914360-90-0 (2-Pyrazineacetonitrile, 3-chloro-alpha,alpha-dimethyl-)

914360-90-0 structure
اسم المنتج:2-Pyrazineacetonitrile, 3-chloro-alpha,alpha-dimethyl-
كاس عدد:914360-90-0
وسط:C8H8ClN3
ميغاواط:181.622220039368
CID:5464950
2-Pyrazineacetonitrile, 3-chloro-alpha,alpha-dimethyl- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Pyrazineacetonitrile, 3-chloro-alpha,alpha-dimethyl-
- 2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile
- Z3300728143
-
- نواة داخلي: 1S/C8H8ClN3/c1-8(2,5-10)6-7(9)12-4-3-11-6/h3-4H,1-2H3
- مفتاح Inchi: NURCZBDHXSIRBK-UHFFFAOYSA-N
- ابتسامات: ClC1C(C(C#N)(C)C)=NC=CN=1
حساب السمة
- نوعية دقيقة: 181.0406750 g/mol
- النظائر كتلة واحدة: 181.0406750 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 206
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.4
- طوبولوجي سطح القطب: 49.6
- الوزن الجزيئي: 181.62
2-Pyrazineacetonitrile, 3-chloro-alpha,alpha-dimethyl- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7433510-10.0g |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 10.0g |
$4421.0 | 2024-05-24 | |
Enamine | EN300-7433510-0.5g |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 0.5g |
$803.0 | 2024-05-24 | |
Enamine | EN300-7433510-5.0g |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 5.0g |
$2981.0 | 2024-05-24 | |
Enamine | EN300-7433510-0.25g |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 0.25g |
$509.0 | 2024-05-24 | |
Aaron | AR028LCD-500mg |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 500mg |
$1130.00 | 2025-02-16 | |
Aaron | AR028LCD-5g |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 5g |
$4124.00 | 2025-02-16 | |
Aaron | AR028LCD-50mg |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 50mg |
$353.00 | 2025-02-16 | |
1PlusChem | 1P028L41-10g |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 10g |
$5527.00 | 2024-04-20 | |
Enamine | EN300-7433510-1.0g |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 1.0g |
$1029.0 | 2024-05-24 | |
Enamine | EN300-7433510-0.05g |
2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile |
914360-90-0 | 95% | 0.05g |
$238.0 | 2024-05-24 |
2-Pyrazineacetonitrile, 3-chloro-alpha,alpha-dimethyl- الوثائق ذات الصلة
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
914360-90-0 (2-Pyrazineacetonitrile, 3-chloro-alpha,alpha-dimethyl-) منتجات ذات صلة
- 191991-31-8(N-methyl-N-(4-methylphenyl)methylhydroxylamine)
- 2137578-69-7(1-({(benzyloxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid)
- 1214355-71-1(2-(5-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile)
- 950240-82-1(N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1215205-40-5(3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one)
- 27843-11-4(2-(2,6-dimethylphenyl)acetaldehyde)
- 2172490-84-3(1-1-(hydroxymethyl)cyclohexyl-4-methylcycloheptan-1-ol)
- 1424629-75-3(3-[4-(azepan-1-yl)phenyl]-2-cyano-N-[(oxolan-2-yl)methyl]prop-2-enamide)
- 1103110-91-3(3-carbamoyl-2-2-(3-fluorophenyl)acetamidopropanoic acid)
- 2171256-20-3((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid)
الموردين الموصى بهم
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
